Guanosine diphos-phate
Description
Guanosine diphosphate (GDP) is a nucleotide composed of a guanine base, ribose sugar, and two phosphate groups attached to the 5' position of the ribose (C10H15N5O11P2) . It serves as a critical intermediate in cellular energy transfer, acting as a substrate for GTP synthesis and a product of GTP hydrolysis. GDP also plays specialized roles in microtubule dynamics, bacterial polysaccharide biosynthesis (e.g., GDP-mannose, GDP-rhamnose) , and protein-GDP interactions critical for signaling and drug design . Its concentration is tightly regulated through enzymatic synthesis and degradation pathways, often involving kinases and phosphatases .
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861830 | |
| Record name | 2-Amino-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine diphosphate can be synthesized from guanosine triphosphate through enzymatic dephosphorylation. The reaction involves the hydrolysis of the terminal phosphate group of guanosine triphosphate, facilitated by GTPase enzymes . The reaction conditions typically include the presence of water and specific active site residues in the enzyme that stabilize the transition state .
Industrial Production Methods: In industrial settings, guanosine diphosphate can be produced using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides . This method involves fed-batch fermentation processes to enhance the production yield of guanosine diphosphate .
Types of Reactions:
Hydrolysis: Guanosine diphosphate can undergo hydrolysis to form guanosine monophosphate and inorganic phosphate.
Phosphorylation: It can be phosphorylated back to guanosine triphosphate by pyruvate kinase and phosphoenolpyruvate.
Common Reagents and Conditions:
Hydrolysis: Water and specific GTPase enzymes are required for the hydrolysis reaction.
Phosphorylation: Pyruvate kinase and phosphoenolpyruvate are used for the phosphorylation reaction.
Major Products:
Hydrolysis: Guanosine monophosphate and inorganic phosphate.
Phosphorylation: Guanosine triphosphate.
Scientific Research Applications
Role in Cellular Signaling
GDP is integral to cellular signaling pathways, particularly those involving G-proteins. It acts as a substrate for the synthesis of guanosine triphosphate (GTP), which is crucial for signal transduction.
- G-Protein Modulation : Studies have shown that GDP binds to G-proteins and modulates adenylate cyclase activity, influencing the production of cyclic AMP (cAMP), a vital secondary messenger in various signaling pathways . The binding kinetics of GDP to G-proteins demonstrate its reversible nature and specificity for guanine nucleotides, highlighting its role in regulating cellular responses to external stimuli.
Biosynthesis of GDP-Fucose
GDP is a precursor in the biosynthesis of GDP-fucose, a sugar nucleotide essential for glycosylation processes in eukaryotic cells.
- Enzymatic Pathways : Research has detailed the enzymatic pathways leading to the synthesis of GDP-fucose from GDP and fucose. This pathway is crucial for the formation of fucosylated glycoconjugates, which play roles in cell-cell recognition and immune responses . The understanding of this biosynthetic route has implications in biotechnology and therapeutic development.
Applications in Microbiology
GDP and its derivatives have been studied extensively in microbiology, particularly regarding bacterial growth regulation.
- Regulation of Bacterial Growth : Elevated levels of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a derivative of GDP, have been shown to inhibit bacterial growth and affect cell division mechanisms by interfering with FtsZ assembly, a protein critical for bacterial cytokinesis . This regulation underscores the potential of targeting GDP metabolism as a strategy for developing new antibiotics.
Enzymatic Synthesis Techniques
Recent advancements have focused on the efficient enzymatic synthesis of GDP and its derivatives.
- Multi-Enzyme Cascades : Innovative multi-enzyme cascades have been developed for synthesizing GDP-fucose from simple precursors. These methods not only enhance yield but also reduce costs associated with nucleotide synthesis . Such techniques are valuable for producing nucleotide sugars used in various biochemical applications.
Physiological Functions
GDP also plays roles in physiological processes beyond signaling and biosynthesis.
- Activation of Ion Channels : Research indicates that GDP can activate ATP-sensitive potassium channels, influencing vascular smooth muscle tone and thereby affecting blood pressure regulation . This highlights its importance in cardiovascular physiology.
Case Study 1: GDP's Role in Bacterial Physiology
A study demonstrated that manipulating ppGpp levels can lead to altered growth patterns in Salmonella species, showcasing how GDP derivatives can be leveraged to understand bacterial stress responses and develop antimicrobial strategies .
Case Study 2: Enzymatic Synthesis Innovations
The development of efficient enzymatic pathways for synthesizing GDP-fucose has opened avenues for biotechnological applications, including drug development and metabolic engineering .
Mechanism of Action
Guanosine diphosphate exerts its effects by acting as a regulator in the activity of GTPases. GTPases function as molecular switches, cycling between an active guanosine triphosphate-bound state and an inactive guanosine diphosphate-bound state . The interconversion between guanosine diphosphate and guanosine triphosphate is tightly controlled and serves as a molecular timer for signal transduction pathways . When an extracellular signal triggers the activation of a G-protein coupled receptor, the associated G-protein exchanges its bound guanosine diphosphate for guanosine triphosphate, leading to a conformational change and activation of downstream signaling cascades .
Comparison with Similar Compounds
Table 2: Enzymatic Regulation of Key Nucleotides
Research Highlights and Contradictions
- GDP vs. GTP in Microtubules : GDP inhibits assembly by increasing the critical tubulin concentration, while GTP promotes polymerization. However, both nucleotides destabilize microtubules at very high concentrations (>2–5 mM) .
- ppGpp Synthesis : While RelA requires ribosomes for ppGpp synthesis in E. coli, Bacillus spp. use ribosome-independent stringent factors .
- Sugar Nucleotide Biosynthesis: GDP-mannose is a precursor for rare sugars like GDP-rhamnose, a pathway absent in adenosine counterparts .
Biological Activity
Guanosine diphosphate (GDP) is a purine nucleotide playing a crucial role in various biological processes. It is primarily involved in signal transduction, energy metabolism, and as a substrate in glycosylation reactions. This article explores the biological activities of GDP, highlighting its mechanisms of action, physiological roles, and implications in health and disease.
1. Overview of Guanosine Diphosphate
GDP consists of a guanine base, a ribose sugar, and two phosphate groups. It is synthesized from guanosine triphosphate (GTP) through hydrolysis, where one phosphate group is removed. GDP acts as a signaling molecule and is integral to the function of G-proteins, which mediate various cellular responses.
2. Biological Functions
2.1 Signal Transduction
GDP is a key player in G-protein signaling pathways. When GTP binds to G-proteins, it activates them, leading to downstream signaling cascades that regulate numerous cellular functions, including:
- Cell growth and differentiation
- Metabolism regulation
- Neurotransmitter release
Research indicates that GDP can influence adenylate cyclase activity through its binding interactions with G-proteins, affecting cyclic AMP levels within cells .
2.2 Glycosylation
GDP serves as a substrate for the biosynthesis of GDP-mannose, which is essential for mannosylation processes in glycoprotein and glycolipid synthesis. This process is vital for cell recognition and communication . The transfer of mannose from GDP-mannose to proteins has been characterized, revealing its role in glycoprotein formation .
3. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of guanosine (the nucleoside derived from GDP). Guanosine has been shown to stimulate neurite outgrowth and promote neuronal survival through several mechanisms:
- Induction of neurotrophic factors: Guanosine enhances the release of nerve growth factor (NGF) and other trophic factors from astrocytes, contributing to neuronal health .
- Regulation of glutamate uptake: It stimulates astrocytic glutamate uptake, which can protect neurons from excitotoxicity during CNS injuries .
Table 1: Summary of Key Studies on GDP
5. Implications in Health and Disease
The biological activities of GDP have significant implications for various health conditions:
- Neurological Disorders: The neuroprotective properties suggest potential therapeutic applications for conditions like Alzheimer's disease and other neurodegenerative disorders.
- Metabolic Disorders: As a regulator of metabolic pathways through G-protein signaling, alterations in GDP metabolism may contribute to diseases such as diabetes.
Chemical Reactions Analysis
Key Features of GTPase-Mediated Hydrolysis:
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Transition State Stabilization : GTPases utilize a conserved catalytic glutamine residue (e.g., Gln71 in Ras) to coordinate a water molecule, enabling nucleophilic attack on the γ-phosphate of GTP .
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Conformational Changes : Hydrolysis induces structural shifts in the enzyme, promoting GDP release .
Enzymatic Catalysis and Reaction Kinetics
GDP participates in diverse enzymatic reactions, often involving nucleotidyl transfer or phosphorylation.
Table 1: Key Enzymatic Reactions Involving GDP
Nucleotide Recycling
Nucleoside diphosphate kinases (NDKs) maintain nucleotide pools by catalyzing phosphate transfer between nucleoside triphosphates and diphosphates:
This reversible reaction ensures GTP availability for signaling and protein synthesis .
Structural Insights from Advanced Simulations
Quantum mechanics/molecular mechanics (QM/MM) studies reveal atomic-level details of GDP-related reactions:
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GTP Hydrolysis Mechanism : The catalytic glutamine residue in GTPases stabilizes the transition state, enabling γ-phosphate cleavage. Simulations confirm a two-step process: (1) Pi formation and (2) enzyme regeneration .
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Intermediate Identification : Fourier transform infrared (FTIR) spectroscopy and simulations identified a GDP–HPO intermediate in Ras-GAP complexes, highlighting hydrogen-bonding networks critical for catalysis .
Regulatory and Inhibitory Interactions
Q & A
Q. What experimental methods are recommended for detecting and quantifying GDP in cellular lysates?
GDP can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection (260 nm) or mass spectrometry (MS) for higher sensitivity. For dynamic cellular processes, enzymatic assays (e.g., pyruvate kinase-coupled systems) or fluorescent GTPase biosensors (e.g., FRET-based probes) can monitor GDP/GTP ratios in real time .
- Example protocol :
Q. How does GDP structurally differ from GTP, and what analytical techniques confirm these differences?
GDP lacks the γ-phosphate group present in GTP. Structural confirmation requires nuclear magnetic resonance (NMR) (e.g., ³¹P-NMR to distinguish phosphate resonances) or X-ray crystallography for bound GDP in protein complexes. Mass spectrometry (MS) with collision-induced dissociation (CID) can differentiate GDP (m/z 442.0) from GTP (m/z 522.0) via fragmentation patterns .
Q. What are the primary metabolic pathways involving GDP, and how can flux analysis be performed?
GDP participates in nucleotide synthesis (e.g., RNA polymerization), GTPase cycles (e.g., G-protein signaling), and energy transfer (e.g., succinyl-CoA synthetase reactions). Isotopic tracing (¹³C-glucose or ¹⁵N-glutamine) combined with LC-MS metabolomics tracks GDP pools in pathways like the TCA cycle or purine salvage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported GDP-GTP exchange rates for small GTPases like Ras or Rho?
Discrepancies often arise from assay conditions (e.g., Mg²⁺ concentration, temperature) or protein isoforms. Standardize assays using:
- Single-turnover experiments with mant-GDP (fluorescent analog) to measure dissociation rates.
- GEF (guanine nucleotide exchange factor) activity assays with real-time monitoring (stopped-flow spectroscopy).
- Validate findings using structural mutants (e.g., Ras G12V) and cross-reference with cryo-EM or crystallography data .
Q. What methodologies address the challenge of distinguishing GDP-bound vs. GTP-bound states in live-cell imaging?
Genetically encoded biosensors (e.g., GFP-tagged Ras-binding domains) or FRET-based probes (e.g., Epac-based sensors) can spatially resolve nucleotide states. For high temporal resolution, use optogenetic GTPase actuators (e.g., light-inducible GEFs) combined with TIRF microscopy .
- Key controls : Include dominant-negative GTPase mutants and validate with GDP/GTPγS loading assays .
Q. How do proteomic-metabolomic integrative approaches elucidate GDP’s role in cellular senescence or disease models?
In studies of cardiovascular senescence (e.g., AC16 cardiomyocytes), tandem mass tag (TMT) proteomics and LC-MS metabolomics identified GDP-linked dysregulation in IMPDH2 (inosine monophosphate dehydrogenase) and purine metabolism. Cross-analyze with pathway enrichment tools (e.g., MetaboAnalyst) to map GDP-associated nodes in senescence pathways .
Q. What experimental designs mitigate artifacts in GDP quantification during nucleotide extraction?
- Avoid freeze-thaw cycles; use rapid quenching (e.g., methanol/dry ice).
- Include chelators (EDTA) to inhibit ecto-enzymatic GDP hydrolysis.
- Normalize to total protein or ATP levels to account for extraction efficiency .
Data Analysis and Interpretation
Q. How should researchers statistically analyze GDP-related metabolomic datasets with high variability?
Apply multivariate analysis (e.g., PCA or PLS-DA) to identify GDP-correlated metabolites. Use false discovery rate (FDR) correction for multiple comparisons. For time-course data, employ mixed-effects models to account for biological replicates .
Q. What bioinformatics tools are recommended for mapping GDP-protein interactions in signaling networks?
Use STRING-DB or KEGG PATHWAY to reconstruct GDP-dependent interactomes (e.g., G-protein-coupled receptors). For structural predictions, leverage AlphaFold2 or HADDOCK to model GDP-binding pockets in novel GTPases .
Tables
| Method | Application | Key Advantage | Limitation |
|---|---|---|---|
| HPLC-UV | Quantification in lysates | Cost-effective, high throughput | Low sensitivity for trace concentrations |
| LC-MS/MS | Isotopic tracing, dynamic pools | High specificity, multiplex detection | Requires advanced instrumentation |
| FRET biosensors | Live-cell GDP/GTP imaging | Spatiotemporal resolution | Calibration variability across cell types |
| ³¹P-NMR | Structural validation | Non-destructive, direct phosphate imaging | Low throughput, high sample requirement |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
